REACTION_CXSMILES
|
C[O-].C([Sn+](CCCC)CCCC)CCC.Br[C:17]1[CH:18]=[C:19]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[CH:20]=[CH:21][CH:22]=1.C([O:31][C:32]([CH3:34])=[CH2:33])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C1(C)C=CC=CC=1.C(OCC)(=O)C.[F-].[K+].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:27][O:26][C:24](=[O:25])[CH2:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([CH2:33][C:32](=[O:31])[CH3:34])[CH:18]=1 |f:0.1,7.8,9.10.11|
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Name
|
|
Quantity
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28.3 mL
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Type
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reactant
|
Smiles
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C[O-].C(CCC)[Sn+](CCCC)CCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)CC(=O)OC
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Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
750 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
[F-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling the reaction
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Type
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FILTRATION
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Details
|
The mixture was filtered through Arbocel®
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Type
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CUSTOM
|
Details
|
the organic phase separated
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified column chromatography on silica gel eluting with diethyl ether:pentane (0:100 to 25:75
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |